molecular formula C11H9ClN2O B11723106 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 100479-59-2

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B11723106
CAS No.: 100479-59-2
M. Wt: 220.65 g/mol
InChI Key: MJNOVIVUZLCKLI-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a chloro-substituted phenyl ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one can be achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 3-chloroacetophenone in the presence of a base such as aqueous sodium hydroxide in methanol. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product in good purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to the presence of both a chloro group and an imidazole moiety, which can confer specific chemical and biological properties. The chloro group can participate in various substitution reactions, while the imidazole ring can interact with biological targets, making this compound versatile for different applications.

Properties

CAS No.

100479-59-2

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(3-chloro-4-imidazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3

InChI Key

MJNOVIVUZLCKLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Cl

Origin of Product

United States

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